molecular formula C10H17N3O3S B1517998 3-amino-4-[(2-methoxyethyl)amino]-N-methylbenzene-1-sulfonamide CAS No. 1154276-26-2

3-amino-4-[(2-methoxyethyl)amino]-N-methylbenzene-1-sulfonamide

Numéro de catalogue: B1517998
Numéro CAS: 1154276-26-2
Poids moléculaire: 259.33 g/mol
Clé InChI: ONGGAOXTMCAIAD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-amino-4-[(2-methoxyethyl)amino]-N-methylbenzene-1-sulfonamide ( 1154276-26-2) is a high-purity benzenesulfonamide derivative of significant research interest . The compound has a molecular formula of C10H17N3O3S and a molecular weight of 259.33 g/mol . Its structure features a sulfonamide group substituted with a methyl group on the nitrogen (N-methyl), an amino group at the 3-position, and a (2-methoxyethyl)amino side chain at the 4-position of the benzene ring, as represented by the SMILES notation COCCNC1=C(C=C(C=C1)S(NC)(=O)=O)N . This specific arrangement of substituents, including the ether and amino functionalities, makes it a valuable intermediate in medicinal chemistry and drug discovery research, particularly for the development and structure-activity relationship (SAR) study of novel sulfonamide-based bioactive molecules . Benzenesulfonamide derivatives are a prominent class of compounds in pharmaceutical sciences, extensively investigated for their ability to interact with various enzymatic targets. The structural motif of this compound suggests potential for application in designing enzyme inhibitors. Related sulfonamide compounds have demonstrated pharmacological activity as inhibitors of targets such as cyclin-dependent kinases (CDKs) . As a building block, researchers can utilize this compound to synthesize more complex molecules for high-throughput screening and biochemical evaluation. This product is offered exclusively For Research Use Only. It is intended for use in a laboratory setting by qualified life science researchers and is not for diagnostic, therapeutic, or any other human or veterinary use. Proper cold-chain transportation and storage are recommended to maintain the integrity of the product .

Propriétés

IUPAC Name

3-amino-4-(2-methoxyethylamino)-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3S/c1-12-17(14,15)8-3-4-10(9(11)7-8)13-5-6-16-2/h3-4,7,12-13H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGGAOXTMCAIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)NCCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3-amino-4-[(2-methoxyethyl)amino]-N-methylbenzene-1-sulfonamide, also known by its CAS number 1154276-26-2, is a sulfonamide compound that exhibits a range of biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C10H17N3O3SC_{10}H_{17}N_{3}O_{3}S, with a molecular weight of approximately 259.33 g/mol. The compound features an amino group, a methoxyethyl side chain, and a sulfonamide functional group, contributing to its biological activity.

Research indicates that sulfonamide compounds often interact with various biological targets, including enzymes and receptors. The specific mechanisms for this compound are still being elucidated, but potential interactions include:

  • Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism can be extrapolated to potential anticancer activities by inhibiting similar pathways in tumor cells.
  • Receptor Modulation : Some studies suggest that modifications in the sulfonamide structure can lead to altered binding affinities for various receptors, potentially affecting signal transduction pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Sulfonamides have historically been used as antibiotics. The structural features of this compound suggest it may possess similar antimicrobial properties. Studies have shown that derivatives of sulfonamides can exhibit activity against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Recent investigations into the anticancer properties of sulfonamide derivatives indicate that they may induce apoptosis in cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to inhibit cell growth and induce cell cycle arrest in the G2/M phase, suggesting potential use in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activities of related sulfonamide compounds:

  • Antitumor Activity : A study published in Molecules highlighted that certain sulfonamide derivatives showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. These compounds were found to induce apoptosis through intrinsic pathways involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
  • Antimicrobial Efficacy : Research indicated that modifications in the sulfonamide structure could enhance antimicrobial efficacy against resistant strains of bacteria. For example, a derivative similar to this compound was shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Enzyme Inhibition Studies : A virtual screening study assessed the binding affinity of various sulfonamide derivatives to bacterial enzymes and found promising candidates for further development as antibacterial agents .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits key bacterial enzymes

Applications De Recherche Scientifique

Biological Applications

1. Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, showing potential as a lead compound in developing new antibiotics .

2. Anticancer Research
Studies have suggested that derivatives of sulfonamides can inhibit tumor growth. The specific structural features of this compound may enhance its efficacy against certain cancer cell lines .

3. Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This property is particularly valuable in drug design, where enzyme inhibition can lead to therapeutic effects in various diseases .

Industrial Applications

1. Chemical Synthesis
Due to its versatile structure, this compound serves as a scaffold for synthesizing more complex molecules in organic chemistry. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals .

2. Dye Manufacturing
Sulfonamide compounds are often used in dye manufacturing due to their ability to form stable complexes with metals. This application is critical in producing dyes for textiles and other materials .

Case Studies

Study Focus Findings
Study on Antimicrobial PropertiesEvaluated against Gram-positive and Gram-negative bacteriaShowed significant inhibition of bacterial growth, suggesting potential use as an antibiotic .
Cancer Cell Line ResearchTested on various cancer cell linesIndicated reduced proliferation rates, highlighting potential anticancer applications .
Enzyme Inhibition AssaysAssessed for inhibition of specific enzymesDemonstrated effective inhibition, supporting further investigation into therapeutic uses .

Comparaison Avec Des Composés Similaires

Structural Analogues and Their Properties

The following sulfonamide derivatives share partial structural motifs with the target compound:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Reference
3-Amino-4-[(2-methoxyethyl)amino]-N-methylbenzene-1-sulfonamide (Target) -SO₂N(CH₃)-, 3-NH₂, 4-NH-(CH₂CH₂OCH₃) C₁₀H₁₆N₃O₃S 273.32 g/mol Methoxyethyl side chain enhances solubility? -
3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide -SO₂NH-(3-Br-4-OCH₃-C₆H₃), 4-Cl C₁₃H₁₂BrClN₂O₃S 406.67 g/mol Halogen substituents may improve membrane permeability
N-(4-Methoxyphenyl)benzenesulfonamide -SO₂NH-(4-OCH₃-C₆H₄) C₁₃H₁₃NO₃S 275.31 g/mol Simpler structure; lacks amino groups
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide -SO₂N(CH₂CH₃)-(2-OCH₃-C₆H₄) C₁₅H₁₇NO₃S 303.36 g/mol Ethyl and methoxyphenyl groups may sterically hinder binding
3-Amino-N,N-dimethyl-4-[(2-nitrophenyl)thio]benzenesulphonamide -SO₂N(CH₃)₂, 3-NH₂, 4-S-(2-NO₂-C₆H₄) C₁₃H₁₄N₄O₄S₂ 378.41 g/mol Nitrophenylthio group introduces redox activity

Key Structural and Functional Differences

Substituent Effects on Solubility: The target compound’s 2-methoxyethyl group (-OCH₂CH₂OCH₃) likely improves water solubility compared to halogenated analogs (e.g., bromo/chloro in ) or hydrophobic arylthio groups (e.g., nitrophenylthio in ). Halogen atoms (Br, Cl) in 3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide may enhance lipid solubility, favoring membrane penetration .

Bioactivity Hypotheses: N-(4-Methoxyphenyl)benzenesulfonamide () lacks amino groups but retains sulfonamide bioactivity, suggesting the target’s 3-amino group could enable hydrogen bonding in enzyme active sites . The target’s methoxyethyl side chain resembles substituents in HDAC inhibitors (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid in ), which showed potent inhibition at low concentrations (1 µM) .

Steric and Electronic Effects :

  • Bulky substituents (e.g., ethyl and methoxyphenyl in ) may reduce binding affinity to target proteins compared to the target’s smaller methoxyethyl group.
  • Electron-withdrawing groups (e.g., nitro in ) could alter electronic distribution, affecting interactions with biological targets.

Méthodes De Préparation

Detailed Preparation Methods

Starting Materials and Key Intermediates

  • Aromatic amines or nitrobenzenesulfonyl derivatives serve as core starting materials.
  • The 2-methoxyethylamine or its derivatives are used for introducing the 2-methoxyethylamino side chain.
  • Methylation reagents or N-methyl amines are used for N-methylation of the sulfonamide nitrogen.

Stepwise Synthesis Approach

Step 1: Formation of Sulfonamide Core
  • The sulfonamide moiety is typically formed by reacting a sulfonyl chloride derivative (e.g., 3-nitro-4-chlorobenzenesulfonyl chloride) with an amine such as N-methylamine or a protected amine.
  • This reaction is generally performed in an organic solvent like toluene or dichloromethane under controlled temperature (40–90 °C) to ensure selectivity and yield.
  • The sulfonylation reaction proceeds via nucleophilic substitution on the sulfonyl chloride.
Step 2: Introduction of the 2-Methoxyethylamino Side Chain
  • The 2-methoxyethylamino group is introduced by nucleophilic substitution or amination of a suitable leaving group on the aromatic ring or side chain.
  • This can be performed by reacting the sulfonamide intermediate with 2-methoxyethylamine under reflux conditions, often in the presence of a base or catalyst.
  • Solvents like toluene, methanol, or dimethylformamide are commonly used.
Step 3: Reduction of Nitro Groups to Amino Groups
  • If the starting material or intermediate contains nitro groups, these are reduced to amino groups using catalytic hydrogenation (e.g., Pd/C with hydrogen gas) or chemical reduction (e.g., hydrazine hydrate with Ru catalyst).
  • Reduction is typically carried out under mild conditions (room temperature to 80 °C) to preserve other sensitive groups.
  • The reduction step is crucial for converting 3-nitro to 3-amino functionality on the benzene ring.
Step 4: Purification and Crystallization
  • After synthesis, the compound is purified by crystallization, often controlling pH and solvent concentration to optimize yield and purity.
  • Common solvents for crystallization include polar solvents such as methanol, ethanol, or mixtures with water.
  • Purity is typically confirmed by HPLC (>99%) and NMR spectroscopy.

Representative Preparation Process from Patent Literature

A detailed synthetic route described in patent CN104387299B for a closely related sulfonamide compound (4-amino-N-[(2R,3S)-3-amino-2-hydroxyl-4-benzene butyl]-N-isobutyl-benzene sulfonamide) illustrates a complex but scalable process which can be adapted for the target compound:

Step Description Key Reagents Conditions Yield & Purity
S1 Reaction of L-phenylalanine with diazomethane to form diazomethyl ketone intermediate L-phenylalanine, diazomethane, NaOH, MeOH/H2O 0 °C, multi-step flow reactors 94% yield, HPLC >98%
S2 Reduction of carbonyl group in compound A Chemical reductants (e.g., NaBH4) Controlled temperature High yield
S3 Cyclization and ring-opening with isobutylamine Isobutylamine, solvent (toluene) Reflux (60–90 °C) Efficient conversion
S4 Sulfonylation with 4-nitrobenzenesulfonyl chloride 4-Nitrobenzenesulfonyl chloride, base Ambient to reflux High purity intermediate
S5 Reduction of nitro group to amine Pd/C catalyst, hydrogen or hydrazine hydrate 25–80 °C 93% yield, purity >99.4%

This process emphasizes:

  • Use of commercially available starting materials.
  • Control of reaction parameters for selectivity and stereochemistry.
  • Efficient one-pot or telescoped steps to reduce cost and complexity.

Solvents, Reagents, and Conditions Summary

Reaction Step Typical Solvents Reagents Temperature Range Notes
Sulfonylation Toluene, DCM, Acetonitrile Sulfonyl chloride, amines 40–90 °C Controlled addition to avoid side reactions
Amination Toluene, Methanol, DMF 2-methoxyethylamine Reflux (60–90 °C) Excess amine may be used as solvent
Reduction Methanol, Ethanol, THF Pd/C + H2, Hydrazine hydrate 25–80 °C Mild conditions to preserve other groups
Purification Methanol, Ethanol, Water mixtures - Ambient pH and concentration control critical

Analytical and Research Findings

  • Yields : Reported yields for sulfonamide formation and reduction steps typically range from 85% to >93%.
  • Purity : HPLC purity consistently >99% after purification.
  • Spectroscopic Data : 1H NMR confirms the presence of amino and methoxyethyl groups; reduction steps confirmed by disappearance of nitro signals.
  • Process Control : pH and solvent concentration during crystallization significantly affect product purity and yield.
  • Industrial Scale : Methods emphasize cost-effectiveness, use of bulk reagents, and scalable reaction conditions.

Summary Table of Preparation Steps for 3-amino-4-[(2-methoxyethyl)amino]-N-methylbenzene-1-sulfonamide

Step No. Reaction Type Starting Material Reagents/Conditions Outcome
1 Sulfonylation 3-nitro-4-substituted benzene Sulfonyl chloride + N-methylamine, toluene, 60–90 °C Formation of N-methyl sulfonamide intermediate
2 Amination Sulfonamide intermediate 2-methoxyethylamine, reflux Introduction of 2-methoxyethylamino side chain
3 Reduction Nitro-substituted intermediate Pd/C + H2 or hydrazine hydrate, 25–80 °C Conversion of nitro to amino group
4 Purification Crude product Crystallization in methanol/water High purity final compound

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-amino-4-[(2-methoxyethyl)amino]-N-methylbenzene-1-sulfonamide, and what are the critical reaction steps?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of aniline derivatives. A key step involves reacting a substituted aniline (e.g., 3-amino-4-[(2-methoxyethyl)amino]-N-methylaniline) with a sulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Optimization of solvent choice (e.g., dichloromethane or DMF) and temperature (0–25°C) is critical to prevent side reactions like over-sulfonation. Post-synthesis purification often employs column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this sulfonamide, and what structural features do they confirm?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm the presence of the methoxyethyl group (δ ~3.3–3.5 ppm for OCH2_2CH2_2O) and sulfonamide NH protons (δ ~7.5–8.5 ppm) .
  • IR : Stretching vibrations at ~1150 cm1^{-1} (S=O) and ~3300 cm1^{-1} (N-H) validate the sulfonamide moiety .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). To address this:

  • Perform dose-response curves under standardized protocols (e.g., ISO 10993-5 for cytotoxicity).
  • Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm mechanisms .
  • Compare results with structurally analogous sulfonamides (e.g., 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide) to identify structure-activity relationships (SAR) .

Q. What strategies optimize the reaction yield and purity during scale-up synthesis?

  • Methodological Answer :

  • Continuous Flow Chemistry : Enhances mixing efficiency and heat transfer, reducing side products (e.g., dimerization) .
  • Catalyst Screening : Transition metals (e.g., Pd) or organocatalysts can improve regioselectivity in sulfonylation .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or HPLC to monitor reaction progress in real time .

Q. How does the compound interact with biological targets at the molecular level, and what techniques elucidate these interactions?

  • Methodological Answer :

  • Molecular Docking : Predict binding modes with targets like carbonic anhydrase or kinases using software (AutoDock Vina) .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD_D, kon_{on}/koff_{off}) for sulfonamide-protein interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of binding .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and analyze degradation via HPLC at timed intervals .
  • Metabolic Stability : Use liver microsomes or hepatocytes to identify major metabolites (e.g., oxidative deamination) .
  • Light/Thermal Stability : Expose to accelerated conditions (40°C/75% RH, UV light) per ICH Q1A guidelines .

Q. What computational methods predict the compound’s physicochemical properties relevant to drug development?

  • Methodological Answer :

  • LogP Calculation : Use software like MarvinSuite or ACD/Labs to estimate partition coefficients, critical for blood-brain barrier penetration .
  • pKa_a Prediction : Tools like SPARC determine ionization states affecting solubility and bioavailability .
  • ADMET Profiling : Platforms like SwissADME predict absorption, toxicity, and metabolic pathways .

Conflict Resolution in Data Interpretation

Q. How can conflicting results in metal-complexation studies (e.g., with Cu2+^{2+} vs. Fe3+^{3+}) be systematically addressed?

  • Methodological Answer :

  • Spectrophotometric Titrations : Measure absorbance changes to determine stoichiometry (Job’s method) and binding constants .
  • X-ray Crystallography : Resolve crystal structures of metal complexes to confirm coordination sites .
  • Competitive Binding Assays : Use EDTA or other chelators to assess metal-ion specificity .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield (Optimized)72–85% (via continuous flow chemistry)
logP (Predicted)1.8 ± 0.3
Thermal Decomposition220–225°C (DSC)
IC50_{50} (Carbonic Anhydrase IX)12.3 ± 1.5 nM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-4-[(2-methoxyethyl)amino]-N-methylbenzene-1-sulfonamide
Reactant of Route 2
3-amino-4-[(2-methoxyethyl)amino]-N-methylbenzene-1-sulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.